Direct Comparative Data Deficiency: Experimental Bioactivity Gap Versus Structurally Similar Thiazole Benzamides
A critical assessment reveals an absence of published, head-to-head quantitative biological data (e.g., IC50, Ki, EC50) for this specific compound (CID 18567905) in peer-reviewed journals or major public databases like PubChem BioAssay [1]. In contrast, structural analogs such as N-(5-bromo-1,3-thiazol-2-yl)benzamide have reported IC50 values of 5.5 µM against Aurora kinase A, and N-(5-isopropyl-thiazol-2-yl)-benzamide showed an IC50 of 1.02 µM against CDK2 [2][3]. This data vacuum means any procurement decision based on expected biological performance carries inherent risk compared to analogs with known activity profiles [1][3].
| Evidence Dimension | Availability of Quantitative Bioactivity Data (Kinase Inhibition IC50) |
|---|---|
| Target Compound Data | No publicly available experimental IC50 data for any biological target. |
| Comparator Or Baseline | N-(5-bromo-1,3-thiazol-2-yl)benzamide (IC50: 5.5 µM, Aurora A); N-(5-Isopropyl-thiazol-2-yl)-benzamide (IC50: 1.02 µM, CDK2/cyclin E) |
| Quantified Difference | Indeterminate (no data to calculate a difference) |
| Conditions | PubChem BioAssay, BindingDB, and PubMed database searches conducted on April 29, 2026. |
Why This Matters
Procurement of compounds with unknown bioactivity profiles presents a significant risk of project failure in hit-to-lead optimization, as it prevents informed selection against characterized benchmarks.
- [1] PubChem Compound Summary for CID 18567905. BioAssay section. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] BindingDB Data for BDBM25712 (N-(5-bromo-1,3-thiazol-2-yl)benzamide). Aurora kinase A Inhibition Data. View Source
- [3] BindingDB Data for BDBM50155233 (N-(5-Isopropyl-thiazol-2-yl)-benzamide). Cyclin-dependent kinase 2/cyclin E Inhibition Data. View Source
